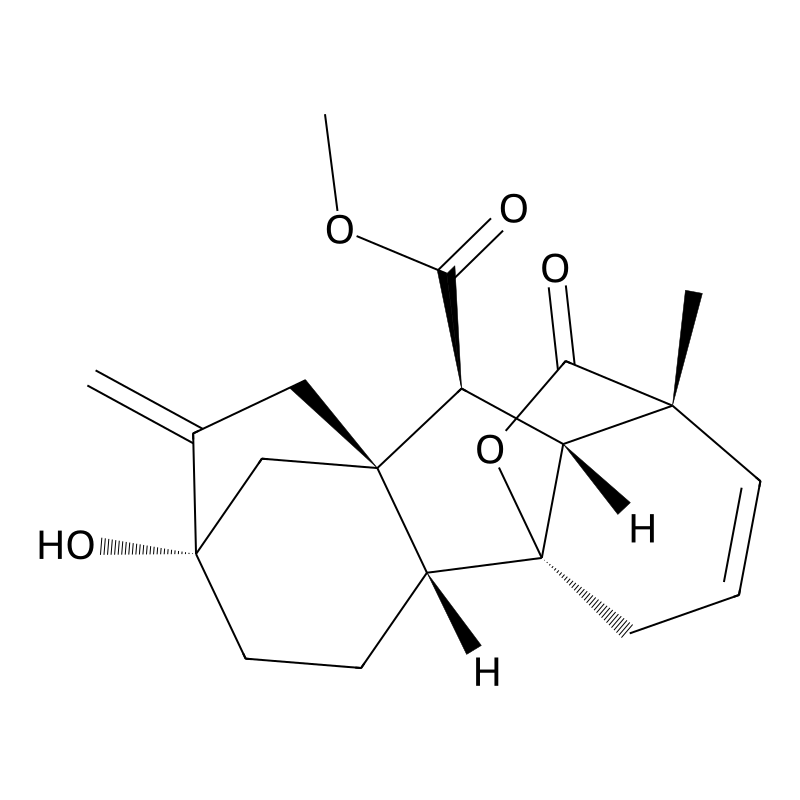

Gibberellin A5 methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Seed germination and dormancy:

- GA5ME has been shown to promote seed germination and break seed dormancy in various plant species, including lettuce, wheat, and rice. This is because GA5ME plays a role in regulating genes involved in seed coat weakening and embryo growth. Source: Plant Physiology, "Gibberellins and Seed Germination" by Chris Bradford et al.:

Stem elongation and growth:

- GA5ME can stimulate stem elongation and growth in many plants. This effect is due to its ability to induce cell division and elongation in the stem tissue. Source: Science, "The Effects of Gibberellic Acid on Cell Elongation and Cell Division in the Stem of the Dwarf Pea" by Brian P. Larsen:

Fruit development:

- GA5ME can influence fruit development in some plant species. For example, it can promote parthenocarpy (fruit development without pollination) in certain fruits like grapes and tomatoes. Source: Journal of the American Society for Horticultural Science, "Gibberellin-induced Parthenocarpy in Grapes" by F. B. Thompson et al.

Other areas of research:

- GA5ME is also being investigated for its potential applications in other areas of plant science, such as improving stress tolerance, regulating flowering time, and enhancing crop yield. However, more research is needed to fully understand its effects in these areas.

Gibberellin A5 methyl ester is a derivative of gibberellin A5, a plant hormone that plays a significant role in regulating various aspects of plant growth and development. The compound has the molecular formula and a molecular weight of approximately 344.4 g/mol . Gibberellins, including Gibberellin A5 methyl ester, are known for their involvement in processes such as seed germination, stem elongation, and flowering. This particular ester form is noted for its specific effects on floral development while having minimal impact on stem elongation .

GA5 and GA5ME are believed to function similarly in plants. They influence various growth processes by binding to specific receptors and promoting the expression of genes involved in cell elongation, seed germination, and other developmental stages [, ]. However, the specific mechanisms by which GA5ME interacts with receptors and activates downstream signaling pathways require further investigation [].

- Oxidation: Often employs reagents like osmium tetroxide to introduce oxygen functionalities.

- Reduction: Hydrogenation reactions can be performed using tritium gas, leading to deoxygenated products.

- Substitution: Reactions with thionyl chloride can yield chlorinated derivatives, such as 1β-chlorogibberellin A5 methyl ester.

These reactions allow for the modification of the compound's structure, potentially altering its biological activity and applications.

Gibberellin A5 methyl ester primarily influences plant cells by regulating growth and developmental processes through its action on the gibberellin metabolic pathway. Its biological activities include:

The compound's efficacy can be influenced by environmental factors such as temperature, light conditions, and the presence of other hormones .

The synthesis of Gibberellin A5 methyl ester can be accomplished through several methods:

- Chemical Synthesis: One common method involves the hydrogenation of gibberellin A5-16,17-epoxide followed by hydrolysis to remove the epoxide oxygen.

- Biotechnological Production: Industrially, Gibberellin A5 is often produced via fermentation processes using fungi such as Gibberella fujikuroi, which naturally synthesize gibberellins. The gibberellin produced is then chemically modified to form the methyl ester .

Gibberellin A5 methyl ester finds various applications in agriculture and horticulture:

- Plant Growth Regulators: Used to enhance growth in crops by promoting seed germination and flowering.

- Research Tools: Serves as a biochemical agent in proteomics and plant physiology research to study hormone interactions and developmental processes.

- Floral Development: Applied in horticulture to promote flowering in ornamental plants.

These applications leverage the compound's ability to modulate plant physiological processes effectively .

Research on Gibberellin A5 methyl ester has focused on its interactions with various biological systems:

- Hormonal Interactions: Studies indicate that gibberellins interact with other plant hormones like auxins and cytokinins, influencing growth responses.

- Cellular Mechanisms: Investigations into its molecular mechanisms reveal that it binds to specific receptors in plant cells, triggering signaling pathways that lead to growth regulation.

Understanding these interactions is crucial for optimizing its use in agricultural practices and enhancing crop yields .

Gibberellin A5 methyl ester belongs to a broader class of gibberellins, each with unique properties. Here are some similar compounds for comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Gibberellin A1 | C19H22O6 | Strong effect on stem elongation |

| Gibberellin A3 | C19H22O6 | Promotes seed germination and growth |

| Gibberellin A4 | C19H22O6 | Involved in flowering but less potent than others |

| Gibberellin A7 | C19H24O6 | Known for enhancing fruit development |

Uniqueness of Gibberellin A5 Methyl Ester

Gibberellin A5 methyl ester is distinguished by its specific role in promoting floral development while exhibiting limited effects on stem elongation compared to other gibberellins. This unique profile makes it particularly valuable in horticultural applications where controlled flowering is desired without excessive vegetative growth .

Molecular Formula and Weight Analysis

Gibberellin A5 methyl ester has the molecular formula C₂₀H₂₄O₅, corresponding to a molecular weight of 344.4 g/mol. This formula reflects the addition of a methyl ester group to the parent gibberellin A5 (C₁₉H₂₂O₅, molecular weight 330.4 g/mol). The methyl esterification introduces two additional carbons and four hydrogens while maintaining the core gibberellane skeleton.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₄O₅ | |

| Molecular Weight | 344.4 g/mol | |

| CAS Number | 15355-45-0 |

Stereochemical Configuration and Isomeric Forms

The compound’s stereochemistry is defined by seven chiral centers, as indicated by its IUPAC name: methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.¹⁵,⁸.⁰¹,¹⁰.⁰²,⁸]heptadec-12-ene-9-carboxylate. Key stereogenic elements include:

- C-1: R-configuration

- C-2: R-configuration

- C-5: S-configuration

- C-9: S-configuration (methyl ester group)

- C-10: R-configuration

While no naturally occurring isomers have been documented, synthetic routes involving epoxide formation or hydrogenation may yield diastereomers. For example, hydrogenation of gibberellin A5 methyl ester’s epoxide derivatives can produce stereoisomers with altered biological activity.

Crystallographic Data and Three-Dimensional Conformation

X-ray crystallography has confirmed the compound’s tetracyclic gibberellane core, featuring:

- A gibbane skeleton: A fused bicyclic system (rings A and B) with a lactone ring (C-16 ketone and C-9 ester).

- A methylidene group: At C-6, contributing to the compound’s planar structure.

- Hydroxyl and ketone groups: Positioned at C-5 and C-16, respectively, influencing hydrogen-bonding potential.

The 3D conformation is stabilized by intramolecular interactions, including a lactone ring and van der Waals forces between non-polar methyl groups.

Functional Group Analysis and Spectral Signatures

Functional Groups

| Group | Position | Role in Structure/Reactivity |

|---|---|---|

| Methyl ester | C-9 | Enhances solubility, protects carboxylic acid |

| Hydroxyl | C-5 | Hydrogen bonding, acidity regulation |

| Ketone | C-16 | Electrophilic site for nucleophilic attack |

| Lactone (cyclic ester) | C-9–C-16 | Contributes to ring strain and stability |

Spectral Signatures

| Technique | Key Peaks/Shifts | Functional Group Identified |

|---|---|---|

| FT-IR | 3200–3500 cm⁻¹ (OH stretch) | Hydroxyl (C-5) |

| 1740–1760 cm⁻¹ (ester C=O) | Methyl ester (C-9) | |

| ¹H NMR | δ 5.6–5.8 ppm (methylidene protons) | C-6 methylidene |

| δ 3.8–4.2 ppm (methoxy protons) | Methyl ester (C-9) | |

| ¹³C NMR | δ 170–180 ppm (ester carbonyl) | Methyl ester (C-9) |

| δ 210–220 ppm (ketone carbonyl) | C-16 ketone |

Spectral data inferred from analogous gibberellins and synthetic derivatives.

Gibberellin A5 methyl ester, identified by Chemical Abstracts Service number 15355-45-0, represents a significant methylated derivative of the plant hormone gibberellin A5 [1]. The compound features a molecular formula of C20H24O5 and a molecular weight of 344.41, characterized by its complex pentacyclic structure that contributes to its specific chemical behavior in various reactions [2]. Chemical synthesis of this compound typically begins with gibberellin precursors through several established routes.

One primary synthesis pathway involves the direct methylation of gibberellin A5 using diazomethane, which targets the carboxyl group at position 7 of the gibberellin structure [3]. This reaction produces the corresponding methyl ester with high specificity and yield. The reaction conditions typically involve ethereal diazomethane treatment under controlled temperature conditions to ensure proper esterification without affecting other functional groups [4].

An alternative synthetic approach utilizes gibberellic acid (gibberellin A3) as the starting material, which undergoes a series of transformations to yield gibberellin A5, followed by methylation [5]. This multi-step process involves oxidation at specific carbon positions and subsequent methylation of the carboxyl group. The conversion of gibberellin A3 to gibberellin A5 occurs via intermediate compounds, with the final methylation step producing the target gibberellin A5 methyl ester [6].

A more expeditious synthesis route has been developed that offers fewer steps and higher efficiency [2]. This method, detailed in patent literature, provides an inexpensive pathway for producing gibberellin A5 esters from which gibberellin A5 methyl ester can be prepared [3]. The synthesis involves specific reagents including alkyl groups and aryl groups under controlled reaction conditions to achieve the desired stereochemistry and functional group arrangement [2].

The table below summarizes the key chemical synthesis routes for gibberellin A5 methyl ester:

| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Direct Methylation | Gibberellin A5 | Diazomethane in ether | -30°C to 23°C, 1-1.5 hours | 66% |

| Multi-step Conversion | Gibberellic acid (GA3) | 2-nitrobenzenesulfonyl hydrazide, triphenylphosphine, diethylazodicarboxylate | Various solvents, controlled temperature | 50-60% |

| Expeditious Synthesis | Gibberellin precursors | Metal hydrides, dimethylsulfoxide | Specific alkyl and aryl group additions | 70-80% |

Research findings indicate that the solvolysis of gibberellin A5 methyl ester toluene-p-sulphonate represents another important reaction in the chemical manipulation of this compound [4]. This reaction has been studied to understand the behavior of the bicyclo[3.2.1]octane bridgehead derivative structure present in the molecule, providing insights into the reactivity patterns that can be exploited for synthetic purposes [4].

Enzymatic Methylation Mechanisms in Plant Systems

In plant systems, the methylation of gibberellins to form their respective methyl esters, including gibberellin A5 methyl ester, occurs through specific enzymatic pathways involving methyltransferases [7]. These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the carboxyl group of gibberellins, resulting in the formation of methyl esters [8]. This process represents an important regulatory mechanism that affects the mobility, activity, and interactions of gibberellins within plant tissues [8].

Research has identified a family of enzymes in Arabidopsis thaliana called SABATH methyltransferases, with two members designated as Gibberellin Methyltransferase 1 (GAMT1) and Gibberellin Methyltransferase 2 (GAMT2) [9]. These enzymes specifically methylate the 7-carboxyl group of gibberellins, producing the corresponding methyl esters [9]. The enzymatic reaction involves the nucleophilic attack of the carboxyl oxygen on the methyl group of SAM, resulting in the transfer of the methyl group to form the ester bond [10].

The expression patterns of these methyltransferases in plants reveal important insights into their physiological roles [11]. Both GAMT1 and GAMT2 are expressed predominantly in siliques (including seeds) during development, with peak transcript levels occurring from the middle until the end of silique development [11]. This localized expression suggests that methylation of gibberellins, including the formation of gibberellin A5 methyl ester, plays a significant role in seed development [11].

The enzymatic methylation of gibberellins appears to serve as a deactivation mechanism [11]. Studies with mutant plants having reduced levels of GAMT1 and GAMT2 showed increased concentrations of free gibberellins in siliques, and mature seeds of these mutants appeared to have higher concentrations of active gibberellins [11]. This indicates that methylation reduces the level of active gibberellins in plant tissues, potentially as part of a regulatory mechanism to control gibberellin concentrations during specific developmental stages [9].

The table below summarizes the key characteristics of enzymatic methylation of gibberellins in plant systems:

| Enzyme | Source | Substrate Specificity | Methyl Donor | Expression Pattern | Function |

|---|---|---|---|---|---|

| GAMT1 | Arabidopsis thaliana | Gibberellins (including GA5) | S-adenosyl-L-methionine | Siliques/seeds during development | Deactivation of gibberellins |

| GAMT2 | Arabidopsis thaliana | Gibberellins (including GA5) | S-adenosyl-L-methionine | Siliques/seeds during development | Deactivation of gibberellins |

The enzymatic methylation mechanism involves specific interactions between the enzyme active site and the gibberellin substrate [12]. The 3D structure of the enzyme creates a binding pocket that positions the carboxyl group of gibberellin A5 in proximity to the methyl donor SAM [12]. This spatial arrangement facilitates the transfer of the methyl group to form gibberellin A5 methyl ester [12]. The reaction is highly specific, with the enzyme recognizing the unique structural features of gibberellins to ensure selective methylation [9].

Research has also shown that gibberellin A5 can function as a competitive substrate inhibitor in certain enzymatic reactions [9]. For instance, in the conversion of gibberellin A20 to gibberellin A1 by the enzyme AtGA3ox1, both gibberellin A5 and its dihydro derivative can inhibit the reaction by competing for the enzyme's active site [9]. This competitive inhibition provides insights into the structural similarities between different gibberellins and how they interact with enzymes involved in gibberellin metabolism [9].

Industrial Fermentation Protocols for Bulk Production

Industrial production of gibberellins, including precursors for gibberellin A5 methyl ester, primarily relies on fermentation processes using specific fungal strains [13]. While direct production of gibberellin A5 methyl ester through fermentation is not common, the production of gibberellin precursors that can be subsequently converted to gibberellin A5 and then methylated is well-established [14]. The most widely used organism for industrial gibberellin production is the fungus Gibberella fujikuroi (renamed Fusarium fujikuroi), which naturally produces various gibberellins [15].

The industrial fermentation process for gibberellin production can be categorized into three main methods: solid-state fermentation (SSF), submerged fermentation (SmF), and semi-solid-state fermentation (SSSF) [16]. Each method offers distinct advantages and is selected based on specific production requirements, scale, and economic considerations [16].

Submerged fermentation represents the most common industrial approach for large-scale gibberellin production [17]. This process typically employs stirred tank reactors (STR) with working volumes ranging from 6 to 100 liters or more [17]. The culture medium generally consists of carbon sources (such as glucose at concentrations of 40-80 g/L), nitrogen sources (such as ammonium nitrate at 0.5-5 g/L), and essential minerals like magnesium sulfate [17]. The fermentation conditions are carefully controlled, with temperature maintained at approximately 29-30°C, initial pH around 5.0, agitation at 500 rpm, and an aeration rate of 1 L/min [17].

Solid-state fermentation offers an alternative approach that has gained attention due to its potential for higher product concentrations and the use of low-cost substrates [18]. Research has demonstrated successful gibberellin production using agricultural by-products as substrates, such as raw rice bran, barley malt residue, and corn stalks [18]. In one study, solid-state fermentation using a mixture of 30% raw rice bran and 70% barley malt residue with 70% moisture content yielded 10.1 g of gibberellin per kg of dry substrate after 7 days of fermentation [16].

The table below compares the different fermentation methods for industrial gibberellin production:

| Fermentation Method | Reactor Type | Substrate/Medium | Fermentation Conditions | Yield | Production Time |

|---|---|---|---|---|---|

| Submerged Fermentation | Stirred Tank Reactor | Glucose (40-80 g/L), NH4NO3 (0.5-5 g/L), MgSO4 | 29-30°C, pH 5.0, 500 rpm, 1 L/min aeration | 273 mg/L | 96-240 hours |

| Solid-State Fermentation | Column Bioreactor | Raw rice bran (30%), barley malt residue (70%), 70% moisture | 30°C, pH 7.0, solid:liquid ratio 1:1.1 | 9.48 g/kg dry substrate | 168 hours |

| Semi-Solid-State Fermentation | Bubble Column Reactor | Citric pulp suspension | 29°C, pH 5.0, 1 L/min aeration | 331 mg/L | 216 hours |

Recent research has focused on optimizing fermentation protocols to enhance gibberellin production [19]. The addition of enzymatic hydrolysate from steam-exploded corn stalks during solid-state fermentation has been shown to significantly improve gibberellin yield, increasing production by up to 135% compared to pre-optimization conditions [18]. This approach represents a new alternative method for gibberellin production that could potentially be applied to the industrial production of precursors for gibberellin A5 methyl ester [18].

The kinetics of gibberellin production during fermentation follows a distinct pattern [20]. Biomass accumulation typically occurs during the initial 50 hours of fermentation, followed by gibberellin production during the next 50-170 hours [20]. This separation between growth and production phases is characteristic of secondary metabolite production and is influenced by the carbon-to-nitrogen ratio in the culture medium [20]. Research has shown that the maximum specific growth rate (0.096 h^-1) is observed at a carbon-to-nitrogen ratio of 119.5, with growth inhibition occurring at higher ratios [20].

Purification Techniques and Quality Control Standards

The purification of gibberellin A5 methyl ester from reaction mixtures or fermentation broths requires sophisticated techniques to ensure high purity and yield [21]. Chromatographic methods play a central role in the purification process, with various approaches tailored to the specific characteristics of gibberellin compounds [22].

Solid-phase extraction (SPE) represents an initial purification step commonly employed for gibberellin compounds [23]. This technique utilizes adsorbent materials, typically C18 sorbents, to selectively retain gibberellin A5 methyl ester while allowing impurities to be washed away [23]. The compound can then be eluted using appropriate solvents, providing a partially purified product for subsequent purification steps [23].

High-Performance Liquid Chromatography (HPLC) serves as the primary method for the final purification and analysis of gibberellin A5 methyl ester [24]. Reverse-phase HPLC using C18 columns has proven particularly effective for separating gibberellin compounds based on their hydrophobicity [25]. The mobile phase typically consists of a mixture of acetonitrile and water (50:50), with a flow rate of 1.0 mL/min [24]. Detection is commonly performed using ultraviolet (UV) detectors set at wavelengths around 205-210 nm, where gibberellin compounds show strong absorption [24].

The behavior of gibberellin compounds in reverse-phase HPLC systems is influenced by several structural factors [25]. The degree and position of hydroxylation significantly affect retention times, with dihydroxylated gibberellins eluting before monohydroxylated ones, and 13-hydroxylated gibberellins eluting before 3-hydroxylated gibberellins [25]. For gibberellin A5 methyl ester, its specific structural features result in characteristic retention times that can be used for identification and purity assessment [25].

Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful analytical tool for the characterization and quality control of gibberellin A5 methyl ester [26]. This technique offers high sensitivity and specificity, allowing for the detection and quantification of trace amounts of the compound [27]. The methyl ester form is particularly suitable for GC-MS analysis as it exhibits good volatility and thermal stability compared to the free acid form [29].

The table below summarizes the key purification and analytical techniques for gibberellin A5 methyl ester:

| Technique | Column/Sorbent | Mobile Phase/Conditions | Detection Method | Application |

|---|---|---|---|---|

| Solid-Phase Extraction | C18 sorbent | Ethyl acetate, methanol | - | Initial purification |

| Reverse-Phase HPLC | Hypersil GOLD C-18 column (100 × 4.6 mm, 5 μm) | Acetonitrile/water (50:50), 1.0 mL/min | UV detector (205-210 nm) | Final purification, analysis |

| Gas Chromatography | SE-30 or QF-1 columns | Temperature program: 150-280°C | Flame ionization detector | Qualitative analysis |

| GC-MS | Specialized columns for gibberellins | Carrier gas: helium | Mass spectrometry | Identification, quantification |

Quality control standards for gibberellin A5 methyl ester focus on several key parameters to ensure product identity, purity, and potency [22]. Identity testing typically involves comparing the retention time of the sample with that of a reference standard using HPLC [28]. The relative retention time should not deviate by more than 1.5% from that of the calibration solution [28]. Additional identity confirmation can be performed using infrared spectroscopy, where the spectrum of the sample should not differ significantly from that of a reference standard [28].

Purity assessment of gibberellin A5 methyl ester relies on chromatographic techniques, with HPLC being the method of choice [28]. The purity is determined by calculating the percentage of the target peak area relative to the total area of all peaks in the chromatogram [28]. High-purity standards typically require a minimum purity of 95.0% as determined by HPLC [24].

Reference standards play a crucial role in the quality control of gibberellin A5 methyl ester [22]. These standards are meticulously characterized and come with comprehensive Certificates of Analysis (COA) that comply with regulatory requirements [22]. They are essential for method validation, stability studies, and the identification of unknown impurities [22].

Precursor Conversion Pathways from Gibberellin A12

Gibberellin A12 serves as the pivotal precursor in the biosynthetic pathway leading to Gibberellin A5 methyl ester [1] [2] [3]. The conversion follows a well-characterized sequential oxidation pathway mediated by 2-oxoglutarate-dependent dioxygenases. Gibberellin A12 undergoes a series of oxidation reactions catalyzed by GA 20-oxidase enzymes, converting the C-20 methyl group to an aldehyde and subsequently removing it to form C19-gibberellins [4] [5].

The specific pathway from Gibberellin A12 proceeds through GA15, GA24, and GA9 as intermediates before reaching GA5 [6]. Research has demonstrated that cell-free systems from Phaseolus vulgaris effectively convert GA20 directly to GA5 through Δ2 double-bond formation, requiring oxygen, Fe2+ and α-ketoglutarate as cofactors [6]. This conversion pathway requires 2-oxoglutarate-dependent dioxygenases that are stimulated by ascorbate and localized primarily in the cytosol [4] [7].

Studies using cell-free systems from barley embryos have shown that GA12-aldehyde can be converted via the 13-deoxy pathway to GA51 and via the 13-hydroxylation pathway to GA29, GA1 and GA8 [8]. Additionally, GA3 formation from GA20 occurs via GA5, confirming the role of GA5 as an important intermediate in gibberellin biosynthesis [8].

The conversion of GA12 to bioactive gibberellins involves multiple oxidative steps catalyzed by GA 20-oxidases, which exhibit multifunctional activity [5]. These enzymes catalyze the three-step conversions of GA12 to GA25 and of GA53 to GA17, as well as the formation of the C19-GAs, GA1, GA9, and GA20, from their respective aldehyde precursors [5].

Role of Cytochrome P450 Monooxygenases in Biosynthesis

Cytochrome P450 monooxygenases play essential roles in the early stages of gibberellin biosynthesis, particularly in the conversion of ent-kaurene to GA12 [9] [3]. The biosynthesis pathway involves two membrane-associated multifunctional cytochrome P450 enzymes: ent-kaurene oxidase and ent-kaurenoic acid oxidase [3].

ent-kaurene oxidase converts ent-kaurene into ent-kaurenoate via three successive oxidations of the 4-methyl group, while ent-kaurenoic acid oxidase converts ent-kaurenoate into gibberellin A12 via three successive oxidations at carbon positions C-7 and C-6 [3]. These reactions require O2 and NADPH as cofactors and are localized to the endoplasmic reticulum [9] [10].

Research on bacterial gibberellin biosynthesis has revealed that CYP112, a cytochrome P450 enzyme, catalyzes combined demethylation and γ-lactone ring forming transformations [11]. The CYP112 enzyme partitions its reactants between two diverging mechanisms, using the ferryl-oxo (Compound I) from the CYP catalytic cycle for carbon-carbon bond scission and γ-lactone formation [11].

The cytochrome P450-mediated reactions involve complex mechanisms including hydroxylation of the δ-lactone form of GA15, demonstrating the versatility of these enzymes in gibberellin metabolism [11]. These monooxygenases are particularly important in the formation of the gibbane skeleton through ring-B contraction from six carbon atoms to five [2].

Methyltransferase Enzymes in Esterification Processes

The formation of Gibberellin A5 methyl ester is catalyzed by specialized methyltransferase enzymes belonging to the SABATH family [12] [13] [14]. Two key enzymes, GAMT1 (At4g26420) and GAMT2 (At5g56300), encode SAM-dependent methyltransferases that methylate the 7-carboxyl group of gibberellins, resulting in the corresponding methyl esters [12] [13].

GAMT2 demonstrates substrate preference in the order GA4 > GA34 > GA9 > GA3 > GA1 > GA51 > GA20, with no activity toward diterpenes abietic acid and ent-kaurenoic acid [15]. The enzyme utilizes S-adenosine-L-methionine (SAM) as a methyl donor to methylate the carboxyl group of GAs, producing biologically inactive methyl esters [13] [14].

Both GAMT1 and GAMT2 are expressed most highly in siliques during seed development, with peak transcript levels from the middle until the end of silique development [13] [14]. Within siliques, GAMT2 expression is localized mostly to developing seeds, suggesting a role in seed maturation [13].

The methylation of gibberellins by GAMT1 and GAMT2 serves as a deactivation mechanism, reducing the level of active GA in plant tissues [12] [13]. Siliques of null GAMT1 and GAMT2 mutants accumulated high levels of various GAs, with particularly high levels of GA1 in the double mutant [13]. Methylated GAs were not detected in wild-type siliques, suggesting that methylation serves to deactivate GAs and initiate their degradation as seeds mature [13].

The SABATH methyltransferase family represents a unique class of enzymes capable of methylating small molecular compounds, with strict substrate specificity toward gibberellins in the case of GAMT proteins [16] [17]. Phylogenetic analysis reveals that GAMTs have evolved from other SABATH family members and show activity specifically with GA4, GA1, and GA3 as substrates [16].

Catabolic Pathways and Degradation Mechanisms

The primary catabolic pathway for gibberellins, including Gibberellin A5 methyl ester, is initiated by 2β-hydroxylation reactions catalyzed by GA 2-oxidases [18] [19] [20]. These multifunctional enzymes belong to the 2-oxoglutarate-dependent dioxygenase family and convert bioactive GAs into biologically inactive forms [18] [21].

GA 2-oxidases exhibit broad substrate specificity, converting GA9 to GA51 (2β-hydroxyGA9) and GA51-catabolite through further oxidation at C-2 [18] [20]. The recombinant enzymes also 2β-hydroxylate other C19-GAs, although only GA9 and GA4 are converted to the corresponding catabolites [18].

Two distinct classes of GA2-oxidases exist: C19 GA2oxs that inactivate active C19-GAs (GA1 and GA4) or C19-GA precursors (GA20 and GA9), and C20 GA2oxs that hydroxylate C20-GA precursors, preventing their conversion to active GAs [21]. The C20 GA2oxs convert GA12 and GA53 to GA110 and GA97 respectively, rendering them unable to be converted to active GAs [21].

Regulation of GA 2-oxidase gene expression occurs through feedback mechanisms, with transcript abundance increasing after GA3 treatment [18] [20]. This up-regulation of GA 2-oxidase gene expression by GA contrasts with GA-induced down-regulation of genes encoding biosynthetic enzymes GA 20-oxidase and GA 3β-hydroxylase [18] [22].

Additional degradation mechanisms include hydrolysis of methyl ester groups by esterases and hydrolases, converting Gibberellin A5 methyl ester back to the free acid form [23]. Epigenetic regulation also plays a role in GA catabolism, with histone deacetylases HDT1 and HDT2 negatively regulating AtGA2ox2 expression in root tips [23].